![molecular formula C7H15NO2 B7848038 Butanoic acid, 3-[(1-methylethyl)amino]- CAS No. 16217-38-2](/img/structure/B7848038.png)
Butanoic acid, 3-[(1-methylethyl)amino]-
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Description
Synthesis Analysis
3-Aminobutanoic acid can be used as a reactant to synthesize N-aryl amino butanoic acids by Ullmann type aryl amination reaction with aryl halides . It can also be used to prepare 3-amino butanoic acid methyl ester, which is used as a chemical intermediate to prepare substituted piperidinone via an ester-imine derivative of aminobutanoic acid .Molecular Structure Analysis
The molecular structure of “3-Aminobutanoic acid” includes an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) . The structure of “Butanoic acid, 3-methyl-, 1-methylethyl ester” is also available .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Aminobutanoic acid” include a molecular weight of 103.12, a white color, and a melting point of 189 °C (dec.) (lit.) . The compound “Butanoic acid, 3-methyl-, 1-methylethyl ester” has a molecular weight of 144.2114 .Safety and Hazards
properties
IUPAC Name |
3-(propan-2-ylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)8-6(3)4-7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCXVCIWQRXWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633266 |
Source
|
Record name | 3-[(Propan-2-yl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 3-[(1-methylethyl)amino]- | |
CAS RN |
16217-38-2 |
Source
|
Record name | 3-[(Propan-2-yl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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